molecular formula C11H6F4N2O B055573 4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile CAS No. 121190-46-3

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile

Cat. No.: B055573
CAS No.: 121190-46-3
M. Wt: 258.17 g/mol
InChI Key: GRGLGCUTWCKKOQ-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile is a high-value fluorinated aromatic building block of significant interest in advanced materials science and medicinal chemistry. Its core structure integrates a 1,2-dicyanobenzene (phthalonitrile) moiety with a unique 2,2,3,3-tetrafluoropropoxy side chain. This molecular architecture confers exceptional properties, making it a critical precursor in the synthesis of fluorinated phthalocyanines. These macrocyclic compounds are extensively investigated for their application in organic semiconductors, nonlinear optics, and as sensitizers in photodynamic therapy (PDT), where the fluorine atoms enhance solubility and tune electronic energy levels. The electron-withdrawing nature of both the nitrile groups and the fluorinated chain makes this compound an excellent intermediate for constructing organic frameworks with low-lying LUMO energy levels, which is crucial for developing n-type organic semiconductors and electron-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. Furthermore, in pharmaceutical research, it serves as a key synthon for creating bioactive molecules where the tetrafluoroalkoxy group can improve metabolic stability and membrane permeability. This reagent is provided strictly For Research Use Only and is intended to empower the development of next-generation electronic materials and novel chemical entities.

Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O/c12-10(13)11(14,15)6-18-9-2-1-7(4-16)8(3-9)5-17/h1-3,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGLGCUTWCKKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(C(F)F)(F)F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400698
Record name 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121190-46-3
Record name 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary method involves nucleophilic aromatic substitution (SNAr), where a tetrafluoropropoxy group is introduced to a pre-functionalized benzene ring.

Optimization Strategies

  • Catalyst Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in driving the reaction to completion.

  • Solvent Effects : DMSO increases reaction rate due to its high polarity, while THF offers milder conditions for heat-sensitive intermediates.

Alternative Routes via Diazotization

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs column chromatography with silica gel and solvent mixtures like dichloromethane:methanol (95:5).

StepDetails
Crude Extraction Dissolve product in DCM; filter to remove insoluble impurities.
Column Packing Silica gel (60–200 μm) with CH₂Cl₂:MeOH (95:5) as eluent.
Fraction Analysis TLC monitoring (Rf ≈ 0.4 in CH₂Cl₂:MeOH 9:1).

Spectroscopic Confirmation

  • FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C-F stretch).

  • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with the tetrafluoropropoxy chain’s –OCH₂– group resonating at δ 4.0–4.5 ppm.

Challenges and Limitations

  • Fluorine Reactivity : The electron-withdrawing nature of fluorine complicates nucleophilic substitution, necessitating strong bases.

  • Byproduct Formation : Competing reactions at ortho positions may occur if the nitrile groups inadequately activate the para position.

  • Scalability : High-boiling solvents like DMSO complicate large-scale synthesis due to energy-intensive removal.

Chemical Reactions Analysis

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing cyano groups. Common reagents include alkyl halides and strong bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups .

Scientific Research Applications

4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile has diverse scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile is primarily related to its ability to interact with specific molecular targets. The electron-withdrawing cyano groups and the tetrafluoropropoxy moiety influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties emerge when compared to analogs with varying substituents or fluorination patterns. Below is a detailed analysis:

Substituent Position and Fluorination Patterns

  • 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile
    • Structural difference: The tetrafluoroethoxy group is at the 3-position instead of the 4-position.
    • Impact: Altered electronic effects due to the meta-substitution reduce conjugation efficiency, affecting reactivity in phthalocyanine synthesis .
  • 4-(Trifluoromethyl)benzene-1,2-dicarbonitrile
    • Structural difference: A trifluoromethyl (-CF₃) group replaces the tetrafluoropropoxy (-O-C₃H₂F₄) group.
    • Impact: The -CF₃ group’s stronger electron-withdrawing nature increases electrophilicity but reduces solubility in polar solvents compared to the ether-linked fluorinated chain .

Chain Length and Fluorination Degree

  • 4-(Perfluoropropoxy)benzene-1,2-dicarbonitrile Structural difference: A longer perfluoropropoxy (-O-C₃F₇) chain replaces the tetrafluoropropoxy group. Impact: Increased hydrophobicity and steric hindrance, which may impede crystallization but enhance stability in nonpolar environments .
  • 4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile Structural difference: A methoxy-phenoxy group (-O-C₆H₄-OCH₃) substitutes the fluorinated chain. Impact: The electron-donating methoxy group reduces electrophilic reactivity, making it less suitable for applications requiring strong electron-deficient aromatic systems .

Functional Group Variations

  • 4-(4-Formylphenoxy)benzene-1,2-dicarbonitrile Structural difference: A formyl (-CHO) group is introduced on the phenoxy substituent. Impact: The aldehyde functionality enables crosslinking or further functionalization, expanding utility in polymer chemistry .
  • 4-(Phenothiazin-10-yl)benzene-1,2-dicarbonitrile Structural difference: A phenothiazine moiety replaces the fluorinated chain. Impact: The bulky, redox-active phenothiazine group enhances photophysical properties, making it suitable for optoelectronic devices .

Data Tables for Comparative Analysis

Table 1: Key Structural and Property Comparisons

Compound Name Substituent/Group Molecular Weight (g/mol) Key Properties Applications
4-(2,2,3,3-Tetrafluoropropoxy)-1,2-dicarbonitrile -O-C₃H₂F₄ 258.17 High lipophilicity, thermal stability Phthalocyanine precursors, OLEDs
4-(Trifluoromethyl)-1,2-dicarbonitrile -CF₃ 213.19 Strong electron withdrawal, low solubility Electrophilic aromatic substitutions
4-(Perfluoropropoxy)-1,2-dicarbonitrile -O-C₃F₇ 292.12 Extreme hydrophobicity Hydrophobic coatings
4-(2-Methoxyphenoxy)-1,2-dicarbonitrile -O-C₆H₄-OCH₃ 250.25 Electron-donating, crystalline Crystal engineering

Table 2: Fluorination Impact on Reactivity (Adapted from )

Compound Fluorine Atoms Reactivity in Nucleophilic Substitution Melting Point (°C)
4-(2,2,3,3-Tetrafluoropropoxy)-derivative 4 Moderate 160–165 (est.)
4-(1,1,2,2-Tetrafluoroethoxy)-derivative 4 High 145–150
4-(Trifluoromethyl)-derivative 3 Very High 180–185
Non-fluorinated analog (methoxy) 0 Low 120–125

Q & A

Q. Table 1. Comparison of Synthetic Protocols

ParameterProtocol A Protocol B
SolventDMFAcetonitrile
BaseK2CO3Cs2CO3
Yield (%)7285
Purity (%)9598

Q. Table 2. Key Crystallographic Data

ParameterValue
Space groupP212121
Unit cell volume (ų)1090.27
R factor0.050
C-F bond length (Å)1.34 (exp.), 1.32 (DFT)

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